Biotin-PEG4-Methyltetrazine

Description

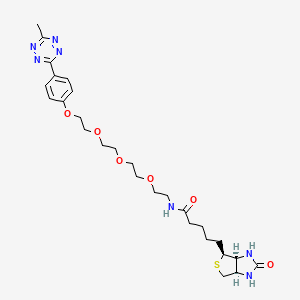

Structure

2D Structure

Propriétés

IUPAC Name |

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39N7O6S/c1-19-31-33-26(34-32-19)20-6-8-21(9-7-20)40-17-16-39-15-14-38-13-12-37-11-10-28-24(35)5-3-2-4-23-25-22(18-41-23)29-27(36)30-25/h6-9,22-23,25H,2-5,10-18H2,1H3,(H,28,35)(H2,29,30,36)/t22-,23-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGDGKKLLGMCLG-VDKIKQQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCCC[C@@H]3[C@H]4[C@@H](CS3)NC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39N7O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Biotin-PEG4-Methyltetrazine: Principles and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-Methyltetrazine is a versatile bioorthogonal labeling reagent that has become an indispensable tool in chemical biology, drug development, and diagnostics. This reagent ingeniously combines three key functional components: a high-affinity biotin (B1667282) tag, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a highly reactive methyltetrazine moiety. This unique architecture enables the precise and efficient labeling of biomolecules in complex biological systems.

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key applications, and detailed experimental protocols.

Core Components and Functionality

This compound is comprised of three distinct modules, each contributing to its overall utility:

-

Biotin: A small vitamin with an exceptionally strong and specific interaction with avidin (B1170675) and streptavidin proteins. This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal handle for the detection, purification, and immobilization of labeled biomolecules.

-

PEG4 Spacer: A tetraethylene glycol linker that enhances the aqueous solubility of the reagent and the resulting bioconjugate.[1] The PEG spacer also minimizes steric hindrance, ensuring that the biotin and methyltetrazine moieties can efficiently interact with their respective binding partners.[2]

-

Methyltetrazine: A key component of the bioorthogonal "click chemistry" pair. The methyltetrazine group undergoes a rapid and highly specific reaction with a trans-cyclooctene (B1233481) (TCO) group.[2][3]

Mechanism of Action: The Inverse-Electron-Demand Diels-Alder Reaction

The functionality of this compound is centered around a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[3][4] This "click chemistry" reaction occurs between the electron-deficient methyltetrazine ring and a strained, electron-rich alkene, most commonly a trans-cyclooctene (TCO) derivative.[3][4]

The key features of this reaction are:

-

Exceptional Kinetics: The reaction is remarkably fast, with second-order rate constants reported to be greater than 800 M⁻¹s⁻¹.[4][5] This allows for efficient labeling even at low concentrations of reactants.

-

High Specificity: The methyltetrazine and TCO groups are highly selective for each other and do not cross-react with other functional groups typically found in biological systems.[6]

-

Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for cytotoxic catalysts such as copper.[6]

-

Stability: The resulting covalent bond, a dihydropyridazine (B8628806) linkage, is stable under physiological conditions.[6]

The overall process for labeling a target molecule involves two main steps:

-

Functionalization with TCO: The biomolecule of interest is first modified to incorporate a TCO group. This can be achieved through various methods, such as metabolic labeling with TCO-modified sugars or direct chemical modification of the biomolecule.[3]

-

Reaction with this compound: The TCO-functionalized biomolecule is then treated with this compound. The methyltetrazine moiety rapidly and specifically "clicks" with the TCO group, resulting in the stable biotinylation of the target molecule.[3]

Below is a diagram illustrating the mechanism of action:

Quantitative Data

The efficiency of the this compound reaction is a key advantage. The following table summarizes important quantitative data related to this bioorthogonal chemistry.

| Parameter | Value | Reference(s) |

| Chemical Formula | C₂₇H₃₉N₇O₆S | [4] |

| Molecular Weight | 589.71 g/mol | [4] |

| Purity | >95% (HPLC) | [4] |

| Solubility | DMSO, DMF | [4] |

| Storage Temperature | -20°C (desiccated) | [4] |

| Reaction Kinetics (k) | > 800 M⁻¹s⁻¹ | [4][5] |

| Optimal pH Range | 6.0 - 9.0 | [7] |

| Recommended Molar Excess | 1.5 to 5-fold | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments using this compound.

General Protocol for Protein Biotinylation

This protocol describes the biotinylation of a purified protein that has been pre-functionalized with a TCO group.

Materials:

-

TCO-functionalized protein

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation:

-

Ensure the TCO-functionalized protein is in a suitable reaction buffer (e.g., PBS) at a concentration of 1-5 mg/mL.

-

-

Biotinylation Reaction:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[7]

-

-

Purification:

-

Remove the excess, unreacted this compound using a desalting spin column or by dialysis against the desired storage buffer.

-

-

Storage:

-

Store the purified biotinylated protein at 4°C for short-term storage or at -20°C for long-term storage.

-

Labeling of Cell Surface Glycans

This protocol outlines the labeling of cell surface glycans on live cells that have been metabolically engineered to express TCO-modified sugars.

Materials:

-

Cells metabolically labeled with a TCO-containing sugar (e.g., Ac₄ManNAc-TCO)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound (stock solution in DMSO)

-

Streptavidin-conjugated fluorophore for detection

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Incubate the cells with a TCO-modified sugar (e.g., 25-50 µM of Ac₄ManNAc-TCO) in the cell culture medium for 24-48 hours to allow for metabolic incorporation into cell surface glycans.

-

-

Biotinylation:

-

Gently wash the cells three times with ice-cold PBS to remove unincorporated TCO-sugar.

-

Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM).

-

Incubate the cells with the this compound solution for 30-60 minutes at room temperature or 4°C to label the TCO-modified glycans. Performing this step at 4°C can reduce the internalization of the label.

-

-

Washing and Detection:

-

Wash the cells three times with ice-cold PBS to remove unreacted this compound.

-

The biotinylated cells can now be detected using a streptavidin-conjugated fluorophore for analysis by flow cytometry or fluorescence microscopy.

-

References

- 1. Биотин-ПЭГ4-тетразин [ru.lumiprobe.com]

- 2. This compound, CAS 1835759-81-3 | AxisPharm [axispharm.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to Biotin-PEG4-Methyltetrazine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG4-Methyltetrazine, a key reagent in the field of bioorthogonal chemistry. It details the molecule's structure and chemical properties, offers in-depth experimental protocols for its application, and presents quantitative data to support experimental design and execution.

Core Concepts: Structure and Chemical Properties

This compound is a versatile chemical tool that integrates three key functional components: a biotin (B1667282) moiety for high-affinity binding to streptavidin, a hydrophilic tetraethylene glycol (PEG4) spacer, and a highly reactive methyltetrazine group.[1][2] This combination makes it an invaluable reagent for the specific and efficient labeling of biomolecules in complex biological systems.[3][4]

The core of its functionality lies in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry" reaction. The methyltetrazine group reacts with exceptional speed and selectivity with a trans-cyclooctene (B1233481) (TCO) group, forming a stable covalent bond without the need for cytotoxic catalysts like copper.[4][5] The PEG4 linker enhances the water solubility of the molecule and minimizes steric hindrance during conjugation.[6][7]

Chemical Structure

Caption: Molecular components of this compound.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 1835759-81-3 | [8] |

| Molecular Formula | C₂₇H₃₉N₇O₆S | [5] |

| Molecular Weight | 589.71 g/mol | [5] |

| Appearance | Red crystalline solid | [9] |

| Purity | >95% (HPLC) | [7] |

| Solubility | Soluble in DMSO and DMF | [7] |

| Storage (Solid) | -20°C (short-term), -80°C (long-term), desiccated | [10] |

| Storage (Solution in anhydrous DMSO) | -20°C (up to 1 month), -80°C (up to 6 months) | [10][11] |

| Reaction Kinetics (k, with TCO) | > 800 M⁻¹s⁻¹ | [12][13] |

| Optimal Reaction pH | 6.0 - 9.0 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound. It is recommended to optimize these protocols for specific experimental systems.

General Protein Labeling

This protocol describes the biotinylation of a purified protein that has been functionalized with a TCO group.

Materials:

-

TCO-functionalized protein

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Reagent Preparation:

-

Labeling Reaction:

-

Purification:

-

Remove unreacted this compound using a desalting column or dialysis against the desired buffer.[14]

-

-

Storage:

-

Store the purified biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[14]

-

Caption: Workflow for general protein biotinylation.

Labeling of Cell Surface Proteins

This protocol outlines the labeling of cell surface proteins on live cells that have been metabolically engineered to express a TCO-containing moiety.

Materials:

-

Cells expressing TCO-modified surface proteins

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound (stock solution in DMSO)

-

Cell lysis buffer

-

(Optional) Quenching solution (e.g., a small molecule with a TCO group)

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency.

-

-

Labeling Reaction:

-

Quenching (Optional but Recommended):

-

To stop the reaction, remove the labeling solution and add a quenching solution.

-

Incubate for 10 minutes.[13]

-

-

Washing:

-

Wash the cells three times with ice-cold PBS to remove unreacted reagents.[13]

-

-

Cell Lysis:

-

Lyse the cells using a suitable lysis buffer to extract the labeled proteins.[13] The lysate can then be used for downstream applications such as western blotting or pull-down assays.

-

Caption: Experimental workflow for cell surface protein labeling.

Pull-Down Assay for Protein-Protein Interaction Studies

This protocol describes the enrichment of biotinylated proteins and their interacting partners from a cell lysate using streptavidin-conjugated beads.

Materials:

-

Cell lysate containing biotinylated proteins

-

Streptavidin-conjugated beads (e.g., magnetic or agarose)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer or a solution with a high concentration of free biotin)

Procedure:

-

Bead Preparation:

-

Wash the streptavidin beads three times with the wash buffer to remove preservatives.[13]

-

-

Binding:

-

Add the cell lysate to the prepared beads.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the streptavidin.[13]

-

-

Washing:

-

Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant.

-

Wash the beads extensively (at least five times) with wash buffer to remove non-specifically bound proteins.[13]

-

-

Elution:

-

Elute the bound proteins from the beads. For mass spectrometry analysis, a common method is to boil the beads in SDS-PAGE sample buffer.[13] For functional assays, elution can be performed by competing with a high concentration of free biotin.

-

Caption: Logical flow of a pull-down assay.

General Protocol for Antibody-Drug Conjugate (ADC) Development

This protocol provides a general guideline for the two-step process of creating an antibody-drug conjugate using this compound as a component of the linker system. This is a representative workflow, and specific conditions will need to be optimized.

Step 1: Antibody Modification with a TCO-Linker

-

Antibody Preparation:

-

Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 2-10 mg/mL.

-

-

TCO-Linker Conjugation:

-

React the antibody with an NHS-ester functionalized TCO-linker (e.g., TCO-PEG4-NHS ester). A molar excess of the TCO-linker is typically used.

-

Incubate for 1-2 hours at room temperature.

-

-

Purification:

-

Remove excess TCO-linker using a desalting column.

-

Step 2: Conjugation of the TCO-Antibody with a Tetrazine-Payload

-

Payload Preparation:

-

The drug payload should be functionalized with a tetrazine moiety. In this conceptual workflow, this compound represents a model for a tetrazine-functionalized molecule.

-

-

Conjugation Reaction:

-

Add the tetrazine-functionalized payload (e.g., this compound) to the purified TCO-antibody. A slight molar excess of the payload is often used.

-

Incubate for 1-2 hours at room temperature.

-

-

Final Purification:

-

Purify the resulting ADC from excess payload using size-exclusion chromatography (SEC) or other suitable methods.

-

Caption: Conceptual workflow for ADC synthesis.

Conclusion

This compound is a powerful and versatile reagent for the bioorthogonal labeling of biomolecules. Its high reactivity, specificity, and biocompatibility make it an ideal tool for a wide range of applications in chemical biology, proteomics, and drug development. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments with this valuable chemical probe, ultimately enabling a deeper understanding of complex biological processes.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, CAS 1835759-81-3 | AxisPharm [axispharm.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound - Creative Biolabs [creative-biolabs.com]

- 5. benchchem.com [benchchem.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis and Purity of Biotin-PEG4-Methyltetrazine for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG4-Methyltetrazine, a critical reagent in the field of bioorthogonal chemistry. It details the synthesis, purification, and analytical characterization of this molecule, offering practical insights and methodologies for its application in advanced research, particularly in drug development and chemical biology.

Introduction to this compound and its Role in Bioorthogonal Chemistry

This compound is a versatile chemical tool that combines three key functional components: a biotin (B1667282) moiety for high-affinity binding to streptavidin, a tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a methyltetrazine group for highly specific and rapid bioorthogonal reactions.[1][2][3] This unique combination makes it an invaluable reagent for a wide range of applications, including the labeling, detection, and isolation of biomolecules in complex biological systems.[1]

The core utility of this compound lies in its participation in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction, a cornerstone of "click chemistry."[4] The methyltetrazine moiety reacts specifically and rapidly with a trans-cyclooctene (B1233481) (TCO) group, forming a stable covalent bond under physiological conditions without the need for cytotoxic catalysts.[5][6] This bioorthogonal reaction allows for the precise labeling of TCO-modified biomolecules in living cells and organisms, enabling researchers to study biological processes with minimal perturbation.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the coupling of an amine-functionalized Biotin-PEG4 linker with an amine-reactive methyltetrazine derivative, such as a methyltetrazine-NHS ester. This approach ensures a high-yielding and specific conjugation to produce the final product.

Experimental Protocol: Synthesis of this compound

This protocol outlines a representative method for the synthesis of this compound.

Materials:

-

Biotin-PEG4-Amine

-

Methyltetrazine-NHS Ester

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (B128534) (TEA)

-

Diethyl ether

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Lyophilizer

Procedure:

-

Dissolution of Reactants: In a clean, dry reaction vessel, dissolve Biotin-PEG4-Amine (1 equivalent) in anhydrous DMF. In a separate vessel, dissolve Methyltetrazine-NHS Ester (1.1 equivalents) in anhydrous DMF.

-

Reaction Initiation: To the Biotin-PEG4-Amine solution, add triethylamine (2 equivalents) to act as a base. Slowly add the Methyltetrazine-NHS Ester solution to the Biotin-PEG4-Amine solution with continuous stirring.

-

Reaction Conditions: Allow the reaction to proceed at room temperature for 4-6 hours, protected from light. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Quenching and Precipitation: Once the reaction is complete, quench any remaining Methyltetrazine-NHS Ester by adding a small amount of water. Precipitate the crude product by adding the reaction mixture to a large volume of cold diethyl ether.

-

Collection and Drying: Collect the precipitate by centrifugation or filtration and wash it several times with diethyl ether to remove unreacted starting materials and byproducts. Dry the crude product under vacuum.

-

Purification: Purify the crude this compound using preparative RP-HPLC.

-

Lyophilization: Collect the fractions containing the pure product and lyophilize to obtain the final product as a solid.

Logical Workflow for Synthesis:

Purity Analysis of this compound

Ensuring the high purity of this compound is critical for its successful application in sensitive biological assays. A combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), is employed to confirm the identity and purity of the final product. Commercial suppliers typically report a purity of >95% as determined by HPLC.[2][5]

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the primary method for assessing the purity of this compound.

Experimental Protocol: HPLC Analysis

-

Instrumentation: An HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm and 520 nm (for the tetrazine moiety).

-

Sample Preparation: Dissolve a small amount of the compound in a mixture of water and acetonitrile.

Data Presentation: HPLC Purity Analysis

| Parameter | Specification |

| Purity | ≥ 95% |

| Retention Time | Dependent on the specific HPLC conditions |

| Appearance | Red to pink solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of this compound by identifying the characteristic protons of the biotin, PEG, and methyltetrazine moieties.

Experimental Protocol: ¹H NMR Analysis

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated methanol (B129727) (CD₃OD).

-

Sample Preparation: Dissolve a few milligrams of the compound in the deuterated solvent.

Data Presentation: Expected ¹H NMR Chemical Shifts

| Moiety | Approximate Chemical Shift (ppm) |

| Methyltetrazine (CH₃) | ~3.0 |

| PEG (CH₂CH₂) | 3.5 - 3.8 |

| Biotin (various protons) | 1.3 - 1.8, 2.2, 2.7 - 2.9, 3.1, 4.3, 4.5 |

| Tetrazine aromatic protons | 7.5 - 8.5 |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound.

Experimental Protocol: Mass Spectrometry Analysis

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

-

Ionization Mode: Positive ion mode.

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and infuse it into the mass spectrometer.

Data Presentation: Mass Spectrometry Data

| Parameter | Value |

| Chemical Formula | C₂₇H₃₉N₇O₆S |

| Molecular Weight | 589.71 g/mol |

| Expected [M+H]⁺ | 590.27 |

Application in Bioorthogonal Labeling

The primary application of this compound is in the bioorthogonal labeling of TCO-modified biomolecules. The following is a general protocol for labeling proteins in a research setting.

Experimental Protocol: Protein Labeling

-

Prepare Protein Solution: Dissolve the TCO-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) at a concentration of 1-5 mg/mL.

-

Prepare Reagent Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, with gentle mixing.

-

Purification: Remove excess, unreacted this compound using a desalting column or dialysis.

Signaling Pathway and Experimental Workflow:

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its robust synthesis, high purity, and exceptional performance in bioorthogonal reactions make it an ideal choice for a wide array of applications, from fundamental biological studies to the development of novel therapeutics and diagnostics. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively harness the capabilities of this important reagent to advance their scientific discoveries.

References

- 1. benchchem.com [benchchem.com]

- 2. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. This compound - Creative Biolabs [creative-biolabs.com]

A Technical Guide to the Solubility of Biotin-PEG4-Methyltetrazine in DMSO and Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Biotin-PEG4-Methyltetrazine, a critical reagent in bioconjugation and click chemistry. Understanding the solubility of this molecule in both organic solvents, such as dimethyl sulfoxide (B87167) (DMSO), and aqueous buffers is paramount for its effective use in experimental design, particularly in the development of antibody-drug conjugates, targeted drug delivery systems, and advanced imaging probes.

Core Principles of Solubility

This compound is a heterobifunctional linker composed of a biotin (B1667282) moiety for affinity binding, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer (PEG4), and a methyltetrazine group for bioorthogonal reactions. The solubility of this compound is influenced by these distinct components. The PEG4 linker is specifically incorporated to enhance aqueous solubility, a crucial feature for reagents used in biological systems.[1][2][3]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in DMSO and aqueous buffers.

| Solvent/Buffer System | Reported Solubility | Notes | Source(s) |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (84.79 mM) | Ultrasonic assistance may be required. Hygroscopic DMSO can negatively impact solubility. | [4] |

| Soluble | [5][6] | ||

| Aqueous Buffers (e.g., PBS) | Qualitatively described as "aqueous soluble" or having "enhanced solubility" | The hydrophilic PEG4 spacer is designed to increase water solubility.[1][2] For practical use, it is often recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute it into the desired aqueous buffer. | [1][2][3] |

Experimental Protocols for Solubility Determination

Objective: To determine the saturation solubility of this compound in a selected aqueous buffer.

Materials:

-

This compound

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Thermostatic shaker or rotator

-

Spectrophotometer (UV-Vis)

-

Calibrated analytical balance

-

Micro-pipettes

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of this compound.

-

Dissolve the compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL). This is necessary as direct dissolution in aqueous buffer may be slow.

-

-

Preparation of Test Samples:

-

In a series of microcentrifuge tubes, add a fixed volume of the aqueous buffer.

-

Add increasing volumes of the this compound DMSO stock solution to each tube. The final concentration of DMSO should be kept low (ideally ≤1%) to minimize its effect on the aqueous solubility.

-

Ensure an excess of the compound is added to at least some of the tubes to achieve saturation, which may be visually confirmed by the presence of undissolved precipitate.

-

-

Equilibration:

-

Seal the tubes to prevent solvent evaporation.

-

Place the tubes in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C) to mimic experimental conditions.

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolved concentration reaches a maximum and is in equilibrium with the solid phase.

-

-

Sample Processing:

-

After equilibration, carefully remove the tubes from the shaker. Let them stand to allow the undissolved material to settle.

-

Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess solid.

-

Carefully collect the supernatant without disturbing the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Quantification:

-

Measure the concentration of the dissolved this compound in the filtered supernatant using a suitable analytical method, such as UV-Vis spectrophotometry. The tetrazine moiety has a characteristic absorbance that can be used for quantification.

-

Prepare a standard curve using known concentrations of this compound in the same buffer system (with the same percentage of DMSO) to accurately determine the concentration of the saturated solution.

-

-

Data Analysis:

-

The concentration of the filtered supernatant from the tubes containing excess solid represents the saturation solubility of this compound in the tested aqueous buffer.

-

Visualizing Experimental and Logical Workflows

Signaling Pathways and Experimental Logic

The following diagrams illustrate the logical workflow for assessing the solubility of this compound and its subsequent application in a typical bioconjugation experiment.

Caption: Workflow for determining the aqueous solubility of this compound.

Caption: General workflow for a bioconjugation reaction using this compound.

References

- 1. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. Biotin-PEG4-amido-methyltetrazine | BroadPharm [broadpharm.com]

- 3. Bio-PEG4-Methyltetrazine - CD Bioparticles [cd-bioparticles.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. vectorlabs.com [vectorlabs.com]

Biotin-PEG4-Methyltetrazine: A Technical Guide to Advanced Protein and Antibody Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Biotin-PEG4-Methyltetrazine for the targeted labeling of proteins and antibodies. This reagent is a cornerstone of modern bioconjugation strategies, enabling precise and efficient modification of biomolecules for a wide range of applications in research and drug development.

Core Principles: The Power of Bioorthogonal Chemistry

This compound is a bioorthogonal labeling reagent that leverages the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction.[1] This "click chemistry" reaction occurs between the electron-deficient methyltetrazine moiety of the reagent and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) group that has been incorporated into a target biomolecule.[1][2]

The key features of this bioorthogonal reaction are:

-

Exceptional Kinetics: The reaction between methyltetrazine and TCO is extremely fast, with second-order rate constants reported to be in the range of 800 to over 10^6 M⁻¹s⁻¹.[1][3] This allows for efficient labeling even at very low concentrations of reactants.

-

High Specificity and Bioorthogonality: The tetrazine and TCO groups are highly selective for each other and do not react with other functional groups found in complex biological systems.[1][4]

-

Biocompatibility: The reaction proceeds readily under physiological conditions, including aqueous environments, neutral pH, and ambient temperature, without the need for cytotoxic catalysts like copper.[1][4]

-

Stability: The resulting dihydropyridazine (B8628806) linkage is stable under physiological conditions.[1]

The structure of this compound consists of three key components:

-

Biotin: A vitamin that exhibits an exceptionally strong and specific non-covalent interaction with avidin (B1170675) and streptavidin, enabling robust detection and purification of labeled molecules.[2][5]

-

PEG4 (Polyethylene Glycol) Spacer: A hydrophilic four-unit polyethylene (B3416737) glycol linker that enhances the water solubility of the reagent and the resulting conjugate.[2][5] This can reduce aggregation of labeled proteins and minimizes steric hindrance.[5]

-

Methyltetrazine: The bioorthogonal reactive group that specifically and rapidly reacts with a TCO-modified biomolecule.[4][5]

Quantitative Data

The following tables summarize key quantitative data related to the use of this compound.

Table 1: Reaction Kinetics of Tetrazine-TCO Ligations

| Reactants | Second-Order Rate Constant (k) in Aqueous Media | Reference(s) |

| Methyltetrazine and TCO | 800 - 10^6 M⁻¹s⁻¹ | [1][3] |

| Tetrazine and TCO | ~2000 M⁻¹s⁻¹ | [6] |

Table 2: Storage and Stability of this compound

| Form | Storage Temperature | Stability | Reference(s) |

| Solid | -20°C to -80°C (desiccated, protected from light) | Up to 6 months at -80°C | [7][8][9] |

| Reconstituted Stock Solution (in anhydrous DMSO) | -20°C | Up to 1 month | [7][8][10] |

| Reconstituted Stock Solution (in anhydrous DMSO) | -80°C | Up to 6 months | [7][8][10] |

Experimental Protocols

Protocol 1: General Labeling of a TCO-Modified Protein

This protocol describes the biotinylation of a purified protein that has been pre-functionalized with a TCO group.

Materials:

-

TCO-modified protein

-

This compound

-

Anhydrous DMSO or DMF[9]

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4[1]

-

Desalting spin column or dialysis cassette for purification[1]

Procedure:

-

Protein Preparation: Ensure the TCO-functionalized protein is in a suitable reaction buffer at a concentration of 1-5 mg/mL.[1]

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[10] To avoid moisture condensation, allow the reagent vial to warm to room temperature before opening.[9][10]

-

Biotinylation Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution.[1][9] The optimal ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[1] The reaction progress can be monitored by measuring the decrease in tetrazine absorbance around 520 nm.[11]

-

Purification: Remove the excess, unreacted this compound from the biotinylated protein using a desalting spin column or by dialysis against the desired storage buffer.[1]

-

Storage: Store the purified biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[1]

Protocol 2: Labeling of Cell Surface Glycans via Metabolic Labeling

This protocol describes the biotinylation of cell surface glycans that have been metabolically engineered to display TCO groups.

Materials:

-

Cells in culture

-

TCO-modified sugar (e.g., Ac₄ManN-TCO)

-

Cell culture medium

-

This compound

-

PBS (phosphate-buffered saline)[1]

-

Streptavidin-conjugated fluorophore for detection

Procedure:

-

Metabolic Labeling: Culture cells to the desired confluency. Incubate the cells with a TCO-modified sugar (e.g., 25-50 µM Ac₄ManN-TCO) in the cell culture medium for 24-48 hours to allow for metabolic incorporation of the TCO group onto cell surface glycans.[1]

-

Washing: Wash the cells three times with ice-cold PBS to remove unincorporated TCO-sugar.[1]

-

Biotinylation: Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM). Incubate the cells with the this compound solution for 30-60 minutes at room temperature or 4°C to label the TCO-modified glycans.[1] Performing this step at 4°C can help to reduce internalization of the label.[1]

-

Washing: Wash the cells three times with PBS to remove unreacted this compound.[1]

-

Detection: The biotinylated cells can now be incubated with a streptavidin-conjugated fluorophore for detection and analysis by flow cytometry or fluorescence microscopy.

Visualizations

Caption: Reaction mechanism of this compound with a TCO-modified protein.

Caption: Experimental workflow for labeling a TCO-modified protein.

Caption: Workflow for metabolic labeling and detection of cell surface glycans.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. This compound, CAS 1835759-81-3 | AxisPharm [axispharm.com]

- 6. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to Inverse Electron Demand Diels-Alder (iEDDA) Reactions

For Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (iEDDA) reaction has emerged as a powerful bioorthogonal ligation tool, distinguished by its exceptionally fast kinetics and high specificity.[1] This guide provides a comprehensive overview of the core principles of iEDDA, quantitative kinetic data, detailed experimental protocols, and its applications in drug development and biomedical research.

Core Principles and Mechanism

The iEDDA reaction is a variant of the [4+2] cycloaddition, differing from the conventional Diels-Alder reaction in its electronic requirements.[2][3] The reaction occurs between an electron-deficient diene, typically a 1,2,4,5-tetrazine (B1199680) (Tz), and an electron-rich dienophile, such as a strained alkene or alkyne.[2][4]

Frontier Molecular Orbital (FMO) Theory:

The reactivity in an iEDDA reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[1][5] The reaction is accelerated when the energy gap between the HOMO of the electron-rich dienophile and the LUMO of the electron-poor diene is small.[1][6] This is the reverse of the normal Diels-Alder reaction, where the key interaction is between the diene's HOMO and the dienophile's LUMO.[5]

-

Electron-Deficient Dienes: The inclusion of electronegative heteroatoms, like the four nitrogen atoms in a tetrazine ring, lowers the diene's LUMO energy, making it highly reactive towards electron-rich partners.[2]

-

Electron-Rich Dienophiles: Electron-donating groups and ring strain raise the dienophile's HOMO energy, increasing reactivity.[1] Strained alkenes, such as trans-cyclooctene (B1233481) (TCO) and norbornene derivatives, are particularly effective dienophiles due to their high HOMO energies.[1][4]

The initial cycloaddition is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine (B8628806) product.[7] This irreversible step is a key advantage for its use in biological systems.

References

- 1. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 2. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 3. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]

- 5. Diels-Alder Reaction [organic-chemistry.org]

- 6. iqce.jp [iqce.jp]

- 7. broadpharm.com [broadpharm.com]

The Nexus of Specificity and Affinity: A Technical Guide to Biotin-PEG4-Methyltetrazine in Proteomics and Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Bioorthogonal Labeling

In the intricate landscape of proteomics and cell biology, the ability to specifically label and isolate biomolecules within their native environment is paramount. Bioorthogonal chemistry, a field of chemical reactions that can occur inside living systems without interfering with native biochemical processes, has provided a powerful toolkit for such endeavors.[1] At the forefront of this technology is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[1][2] This "click chemistry" reaction is exceptionally fast, highly specific, and biocompatible, proceeding without the need for a toxic copper catalyst.[1][3][4][5]

This guide focuses on a key reagent in this field: Biotin-PEG4-Methyltetrazine. This multifunctional molecule is comprised of three critical components:

-

Biotin (B1667282): A vitamin with an exceptionally high affinity for streptavidin, enabling robust and efficient purification, detection, and immobilization of labeled molecules.[1]

-

PEG4 (Polyethylene Glycol) Spacer: A short, hydrophilic linker that enhances the reagent's solubility in aqueous buffers, minimizes steric hindrance between the biotin and the target molecule, and reduces non-specific binding.[1][2][6][7]

-

Methyltetrazine (MeTz): The bioorthogonal reactive group that rapidly and specifically "clicks" with a TCO-modified biomolecule, forming a stable covalent bond.[1][6][8]

The combination of these elements makes this compound a versatile and powerful tool for a wide array of applications, from elucidating protein-protein interactions to targeted drug delivery.[1][6][7]

Core Principles: The Chemistry of Tetrazine-TCO Ligation

The fundamental application of this compound involves a two-step labeling process.[1] First, the biomolecule of interest (e.g., a protein, glycan, or drug molecule) is functionalized with a TCO group. This can be achieved through various methods, including metabolic labeling with TCO-modified sugars, genetic encoding of unnatural amino acids containing a TCO moiety, or direct chemical modification.[1][9]

Once the target is "clicked" with TCO, this compound is introduced. The methyltetrazine group reacts with the TCO via the iEDDA cycloaddition, a [4+2] cycloaddition that proceeds rapidly under physiological conditions (aqueous environment, neutral pH, and room temperature).[1]

Figure 1: General workflow of bioorthogonal labeling using this compound.

Quantitative Data

The hallmark of the tetrazine-TCO ligation is its exceptional speed, which is crucial for efficient labeling, especially at low concentrations of reactants in complex biological systems.

| Parameter | Value | Significance | Reference |

| Reaction Type | Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition | Bioorthogonal "click chemistry" | [1] |

| Second-Order Rate Constant (k) | > 800 M⁻¹s⁻¹ | Unparalleled by most other bioorthogonal reactions, ensuring rapid labeling. | [10] |

| Reaction Conditions | Physiological (Aqueous, Neutral pH, Room Temp/37°C) | High biocompatibility; suitable for live cell and in vivo applications. | [1] |

| Catalyst Requirement | None | Avoids cytotoxicity associated with copper catalysts used in other click reactions. | [1] |

| Tetrazine Absorbance Maximum | ~510-550 nm | Allows for spectrophotometric monitoring of reaction progress. | [11] |

Applications in Proteomics

This compound has become an indispensable tool for interrogating the proteome.

Identification of Protein-Protein Interactions

A primary application is in pull-down assays to identify novel protein binding partners. A "bait" protein is functionalized with a TCO group and introduced into a cellular lysate or living cells. After incubation, this compound is added to label the TCO-bait protein and any interacting "prey" proteins. The entire complex is then captured using streptavidin-coated beads, and the interacting proteins are identified by mass spectrometry.

Figure 2: Workflow for identifying protein-protein interactions.

Quantitative Proteomics

This compound can be integrated into various quantitative proteomics workflows (e.g., SILAC, TMT, or label-free) to enrich for specific protein populations before analysis.[12][13][14] For instance, researchers can use this reagent to selectively isolate and quantify newly synthesized proteins or post-translationally modified proteins that have been metabolically labeled with a TCO-containing precursor. This allows for a more targeted and sensitive quantification of protein dynamics.

Drug Target Identification

In drug discovery, identifying the cellular targets of a drug candidate is a critical step.[1] A drug molecule can be modified with a TCO group without compromising its biological activity. When this TCO-drug is introduced to cells, it binds to its target protein(s). Subsequent labeling with this compound allows for the affinity purification of the drug-target complex, enabling target identification via mass spectrometry.[1]

Applications in Cell Biology

The biocompatibility of the tetrazine-TCO ligation makes it ideal for applications in living cells.

Cell Surface Labeling

This technique is widely used to study the dynamics of cell surface proteins and glycans.[1] Cells can be metabolically labeled by culturing them with TCO-modified sugars (e.g., Ac₄ManN-TCO), which are incorporated into cell surface glycans.[9] These TCO-tagged glycans can then be specifically labeled with this compound. The biotin tag allows for subsequent visualization with fluorescently-labeled streptavidin, or for the isolation and proteomic analysis of the labeled glycoproteins.

Figure 3: Workflow for cell surface glycan labeling.

Pre-targeting for Imaging and Therapy

A sophisticated in vivo application is the pre-targeting strategy for imaging and therapy.[1][15] This two-step approach overcomes the limitations of using large, slow-clearing antibody conjugates.

-

Step 1: A TCO-modified antibody that targets a specific cell type (e.g., a tumor cell) is administered. This antibody is allowed to circulate and accumulate at the target site.

-

Step 2: After the unbound antibody has cleared from circulation, the small, fast-clearing this compound is injected. It rapidly "clicks" to the TCO-antibody at the target site. The biotin tag can then be used to deliver a payload, such as a streptavidin-conjugated imaging agent (e.g., a radionuclide) or a therapeutic agent.

Figure 4: Pre-targeting strategy for in vivo imaging and therapy.

Experimental Protocols

The following are generalized protocols that should be optimized for specific experimental systems.

Protocol 1: Biotinylation of a TCO-Functionalized Protein

This protocol describes the labeling of a purified protein that has been functionalized with a TCO group.[9]

Materials:

-

TCO-functionalized protein (1-5 mg/mL)

-

This compound (stock solution in anhydrous DMSO)

-

Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.4.[11]

-

Desalting spin column or dialysis cassette.

Procedure:

-

Protein Preparation: Ensure the TCO-protein is in the reaction buffer at the desired concentration.

-

Reagent Preparation: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.[9][11] Prepare a fresh stock solution (e.g., 10 mM) in anhydrous DMSO.

-

Labeling Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution.[9][11] The optimal ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[9]

-

Purification: Remove excess, unreacted this compound using a desalting spin column or by dialysis against the desired storage buffer.[9]

Protocol 2: Labeling of Cell Surface Glycans

This protocol details the metabolic labeling and subsequent biotinylation of cell surface glycans in culture.[9]

Materials:

-

Cells in culture

-

TCO-modified sugar (e.g., Ac₄ManN-TCO)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound (stock solution in DMSO)

Procedure:

-

Metabolic Labeling: Culture cells to the desired confluency. Incubate the cells with a TCO-modified sugar (e.g., 25-50 µM Ac₄ManN-TCO) in the culture medium for 24-48 hours to allow for metabolic incorporation onto cell surface glycans.[9]

-

Washing: Gently wash the cells three times with ice-cold PBS to remove unincorporated TCO-sugar and interfering components from the culture medium.[1][9]

-

Biotinylation Reaction: Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 50-100 µM).[9]

-

Incubation: Add the labeling solution to the cells and incubate for 30-60 minutes at room temperature or 4°C.[9] Performing this step at 4°C can reduce the internalization of the label.[9]

-

Quenching (Optional): To stop the reaction, remove the labeling solution and add a quenching solution containing an excess of a TCO-containing small molecule. Incubate for 10 minutes.[1]

-

Final Wash: Wash the cells three times with ice-cold PBS to remove unreacted biotinylation reagent. The cells are now ready for downstream applications (e.g., lysis for pull-down or imaging).

Conclusion

This compound, through its integration of the highly specific and rapid tetrazine-TCO bioorthogonal reaction with the high-affinity biotin-streptavidin system, provides a robust and versatile platform for modern biological research.[1] Its applications in proteomics are enabling deeper insights into protein interactions and dynamics, while its use in cell biology is allowing for the precise labeling and tracking of molecules in living systems. As research continues to push the boundaries of molecular-level investigation, the utility of this compound in developing novel diagnostics, therapeutics, and research tools is set to expand even further.[1][3]

References

- 1. benchchem.com [benchchem.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. This compound - Creative Biolabs [creative-biolabs.com]

- 5. Tetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. This compound, CAS 1835759-81-3 | AxisPharm [axispharm.com]

- 7. Biotin-PEG4-amido-methyltetrazine | BroadPharm [broadpharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. benchchem.com [benchchem.com]

- 12. Recent developments and applications of quantitative proteomics strategies for high-throughput biomolecular analyses in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative Proteomics in Translational Absorption, Distribution, Metabolism, and Excretion and Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative Protein Profiling by Mass Spectrometry Using Label-Free Proteomics | Springer Nature Experiments [experiments.springernature.com]

- 15. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Labeling Cell Surface Proteins with Biotin-PEG4-Methyltetrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the specific and efficient labeling of cell surface proteins using Biotin-PEG4-Methyltetrazine. This method leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a methyltetrazine moiety and a trans-cyclooctene (B1233481) (TCO) group.[1][2] This two-step labeling strategy offers high specificity and biocompatibility, making it an ideal tool for various applications in cell biology, proteomics, and drug discovery.[3][4] The protocol first involves the metabolic or enzymatic incorporation of a TCO-containing unnatural amino acid or sugar into cell surface proteins. Subsequently, the cells are treated with this compound, which rapidly and covalently reacts with the TCO-tagged proteins.[5][6] The biotinylated proteins can then be detected, enriched, or purified for downstream analysis.

Core Principles

The labeling strategy is based on the highly efficient and selective "click chemistry" reaction between methyltetrazine and TCO.[2] This bioorthogonal reaction possesses exceptional kinetics and proceeds readily under physiological conditions without the need for cytotoxic catalysts like copper.[2][4]

-

Step 1: TCO Functionalization. Cell surface proteins are first tagged with a TCO group. This is typically achieved by metabolically incorporating a TCO-modified sugar, such as an N-acetylmannosamine (ManNAc) analog, into the glycan structures of cell surface glycoproteins.[6]

-

Step 2: Biotinylation. The TCO-tagged cells are then incubated with this compound. The methyltetrazine group on the biotin (B1667282) reagent reacts specifically with the TCO group on the cell surface proteins, forming a stable covalent bond.[1][7] The polyethylene (B3416737) glycol (PEG4) linker enhances the water solubility of the reagent and minimizes steric hindrance.[8]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the successful labeling of cell surface proteins with this compound.

| Parameter | Recommended Range | Notes |

| Metabolic Labeling with TCO-modified sugar (e.g., Ac₄ManN-TCO) | ||

| Concentration | 25-50 µM | Optimal concentration may vary depending on the cell type.[2][6] |

| Incubation Time | 24-48 hours | Allows for sufficient metabolic incorporation into cell surface glycans.[2][6] |

| Biotinylation Reaction with this compound | ||

| Concentration | 10-100 µM | Start with a concentration in the middle of this range and optimize.[6] |

| Incubation Time | 30-60 minutes | The reaction is typically rapid.[2][5] |

| Incubation Temperature | Room temperature or 4°C | Performing the reaction at 4°C can reduce the internalization of the label.[2] |

| Quenching (Optional) | ||

| Quenching Agent | TCO-amine or methyl-TCO | An excess of a small molecule containing a TCO group can be used.[5][9] |

| Incubation Time | 10 minutes | Sufficient to quench the excess this compound.[5] |

Experimental Protocols

Materials

-

Cells of interest expressing the target surface proteins

-

Complete cell culture medium

-

TCO-modified sugar (e.g., a TCO-modified N-acetylmannosamine (ManNAc) analog)[6]

-

This compound[10]

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Anhydrous DMSO

-

Cell lysis buffer

-

Streptavidin-conjugated beads or fluorophores

Protocol for Cell Surface Protein Labeling

-

Metabolic Incorporation of TCO:

-

Cell Preparation:

-

Biotinylation Reaction:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).[11]

-

Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 50 µM).[5]

-

Add the labeling solution to the cells and incubate for 30-60 minutes at room temperature or 4°C.[2][5] Performing this step at 4°C is recommended to minimize internalization of the labeled proteins.[2]

-

-

Quenching (Optional but Recommended):

-

Washing:

-

Cell Lysis and Downstream Analysis:

Visualizations

Caption: Experimental workflow for labeling cell surface proteins.

Caption: Bioorthogonal reaction of this compound.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound - Creative Biolabs [creative-biolabs.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

Application Note: A Step-by-Step Guide for Antibody Conjugation using Biotin-PEG4-Methyltetrazine

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed guide for the conjugation of antibodies with Biotin-PEG4-Methyltetrazine. This bifunctional linker offers a versatile approach for antibody labeling, incorporating both a biotin (B1667282) moiety for affinity-based applications and a methyltetrazine group for bioorthogonal click chemistry. The Polyethylene Glycol (PEG) spacer enhances solubility and minimizes steric hindrance, preserving the antibody's biological activity.[1] This methodology is particularly relevant for applications in immunoassays, affinity purification, and pre-targeted imaging.

This compound contains an N-hydroxysuccinimide (NHS) ester, which forms a stable amide bond by reacting with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of each polypeptide chain) on the antibody.[] The conjugation process is followed by a purification step to remove any unreacted linker. The resulting conjugate can be used in various applications, including those leveraging the high-affinity interaction between biotin and streptavidin, as well as the rapid and highly specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction between the methyltetrazine group and a trans-cyclooctene (B1233481) (TCO)-modified molecule.[3][4] This bioorthogonal reaction is exceptionally fast and selective, proceeding efficiently under mild, physiological conditions without the need for a copper catalyst.[3][4][5]

Materials and Methods

Materials

-

Antibody of interest (in an amine-free buffer such as PBS)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4 or 100 mM Carbonate/Bicarbonate buffer, pH 8.0-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., Sephadex G-25)

-

Spectrophotometer

-

HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit for determining the degree of biotinylation

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound

This protocol details the steps for conjugating an antibody with this compound.

-

Antibody Preparation:

-

Reagent Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

-

-

Conjugation Reaction:

-

Calculate the required volume of the this compound stock solution to achieve a 20-fold molar excess relative to the antibody. The optimal molar ratio may need to be determined empirically but a 20-fold excess is a common starting point for achieving a degree of labeling of 4-6 biotins per antibody when the antibody concentration is 1-5 mg/mL.[7][8]

-

Add the calculated volume of the linker to the antibody solution.

-

Mix gently by pipetting and incubate for 30-60 minutes at room temperature with gentle agitation.[][9]

-

-

Quenching the Reaction:

-

To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for an additional 15-30 minutes at room temperature.[6]

-

-

Purification of the Conjugate:

-

Remove the excess, unreacted this compound and the quenching agent by gel filtration using a desalting column (e.g., Sephadex G-25) equilibrated with 1X PBS.[6] This is the quickest and easiest method to remove free biotin.[6]

-

Collect the fractions containing the purified antibody conjugate. The protein concentration can be determined by measuring the absorbance at 280 nm.

-

Protocol 2: Determination of the Degree of Biotinylation (DOL) using the HABA Assay

The HABA assay provides a colorimetric method to estimate the number of biotin molecules conjugated to each antibody molecule.[10]

-

Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

-

Measure Baseline Absorbance: Pipette the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A500 HABA/Avidin).[10]

-

Measure Sample Absorbance: Add a known concentration of the purified biotinylated antibody to the cuvette, mix well, and measure the absorbance at 500 nm until the reading is stable (A500 HABA/Avidin/Biotin Sample).[10] The decrease in absorbance is proportional to the amount of biotin in the sample.[10]

-

Calculate the Degree of Labeling (DOL): Use the change in absorbance and the Beer-Lambert law to calculate the concentration of biotin. The DOL is then determined by the molar ratio of biotin to the antibody.

Protocol 3: Bioorthogonal Click Reaction with a TCO-Modified Molecule

This protocol outlines the reaction of the tetrazine-modified antibody with a TCO-functionalized molecule (e.g., a fluorescent probe for imaging).

-

Prepare Reactants:

-

Click Reaction:

-

Analysis: The resulting dual-labeled antibody can be analyzed by methods appropriate for the attached molecule (e.g., fluorescence microscopy if a fluorescent probe was used).

Data Presentation

| Parameter | Value/Range | Reference |

| Recommended Antibody Concentration | 1-5 mg/mL | [7] |

| Recommended Molar Excess of Linker | 10-20 fold | [][8] |

| Typical Degree of Labeling (DOL) | 3-6 biotins per IgG | [7][8] |

| Reaction Time | 30-60 minutes | [][9] |

| Reaction pH | 7.2-8.5 | [] |

| TCO-Tetrazine Reaction Kinetics | >800 M⁻¹s⁻¹ | [3][4] |

Visualizations

Experimental Workflow

Caption: Workflow for antibody conjugation with this compound.

Pre-targeted Imaging Logical Diagram

Caption: Logical workflow for in vivo pre-targeted imaging.

References

- 1. lumiprobe.com [lumiprobe.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. broadpharm.com [broadpharm.com]

- 6. anaspec.com [anaspec.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. interchim.fr [interchim.fr]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. benchchem.com [benchchem.com]

Revolutionizing Live Cell Imaging: Application Notes for Biotin-PEG4-Methyltetrazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Biotin-PEG4-Methyltetrazine for advanced live cell imaging. This innovative tool leverages the power of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between methyltetrazine and trans-cyclooctene (B1233481) (TCO), to achieve highly specific and efficient labeling of biomolecules in their native cellular environment. The inclusion of a polyethylene (B3416737) glycol (PEG4) linker enhances solubility and bioavailability, while the biotin (B1667282) moiety enables versatile downstream detection and purification strategies.

Principle of the Technology

The core of this technology lies in a two-step "pre-targeting" approach.[1][2] First, a biomolecule of interest within a live cell is tagged with a trans-cyclooctene (TCO) group. This can be achieved through various methods, including metabolic labeling, genetic encoding of unnatural amino acids, or conjugation to antibodies or small molecule ligands. Subsequently, the cells are treated with this compound. The highly reactive methyltetrazine group rapidly and specifically "clicks" with the TCO-tagged biomolecule, forming a stable covalent bond.[3][4] This bioorthogonal reaction proceeds efficiently under physiological conditions without the need for toxic catalysts, making it ideal for live-cell applications. The biotin tag then serves as a universal handle for detection with fluorescently-labeled streptavidin or avidin, enabling visualization by fluorescence microscopy.

Key Features and Applications

-

High Specificity and Bioorthogonality: The methyltetrazine-TCO reaction is highly selective and does not interfere with native cellular processes.

-

Rapid Kinetics: The IEDDA reaction is one of the fastest bioorthogonal reactions known, allowing for efficient labeling at low concentrations.[4]

-

Versatility: The biotin tag allows for a wide range of downstream applications, including:

-

Live Cell Imaging: Visualization of dynamic cellular processes.

-

Protein-Protein Interaction Studies: Co-immunoprecipitation and pull-down assays.

-

Drug Target Identification: Identifying the cellular binding partners of a TCO-modified drug candidate.

-

Data Presentation

The following tables summarize key quantitative data related to the use of this compound for live cell imaging.

| Property | Value |

| Molecular Formula | C₂₇H₃₉N₇O₆S |

| Molecular Weight | 589.71 g/mol |

| Reactive Group | Methyltetrazine |

| Reactive Partner | trans-cyclooctene (TCO) |

| Reaction Type | Inverse-electron-demand Diels-Alder |

| Second-Order Rate Constant | > 800 M⁻¹s⁻¹ |

Table 1: Physicochemical and Reaction Properties of this compound.

| Parameter | Recommended Range | Notes |

| This compound Concentration | 10 - 100 µM | Optimal concentration should be determined empirically for each cell type and application. |

| Incubation Time | 30 - 60 minutes | Shorter incubation times are often sufficient due to the rapid reaction kinetics. |

| Incubation Temperature | Room Temperature or 4°C | Incubation at 4°C can help to minimize the internalization of labeled cell surface proteins. |

Table 2: General Guidelines for Live Cell Labeling with this compound.

| Cell Line | Incubation Time (hours) | IC50 (µM) |

| HEK293 | 24 | > 100 |

| HeLa | 24 | > 100 |

| Jurkat | 24 | > 100 |

Table 3: Illustrative Cytotoxicity Data (IC50) for this compound. The high IC50 values indicate low cytotoxicity, a key advantage for live cell imaging.

Experimental Protocols

Protocol 1: Live Cell Surface Labeling of a TCO-Modified Antibody Targeting EGFR

This protocol describes the pre-targeting of the Epidermal Growth factor Receptor (EGFR) on the surface of live A431 cells using a TCO-conjugated anti-EGFR antibody (e.g., Cetuximab-TCO) followed by detection with this compound and a fluorescent streptavidin conjugate.

Materials:

-

A431 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

TCO-conjugated anti-EGFR antibody (Cetuximab-TCO)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

Fluorescently-labeled streptavidin (e.g., Streptavidin-AF488)

-

Glass-bottom imaging dishes

Procedure:

-

Cell Preparation:

-

Seed A431 cells on glass-bottom imaging dishes and culture until they reach 60-70% confluency.

-

Wash the cells twice with PBS.

-

-

Antibody Incubation (Pre-targeting):

-

Dilute the Cetuximab-TCO antibody to a final concentration of 10 µg/mL in cold PBS containing 1% BSA.

-

Add the antibody solution to the cells and incubate for 1 hour at 4°C to prevent internalization.

-

Wash the cells three times with cold PBS to remove unbound antibody.

-

-

This compound Labeling:

-

Prepare a 50 µM solution of this compound in cold PBS with 1% BSA.

-

Add the this compound solution to the cells and incubate for 30 minutes at 4°C.

-

Wash the cells three times with cold PBS.

-

-

Fluorescent Detection:

-

Dilute the fluorescently-labeled streptavidin to a final concentration of 5 µg/mL in cold PBS with 1% BSA.

-

Add the streptavidin solution to the cells and incubate for 20 minutes at 4°C, protected from light.

-

Wash the cells three times with cold PBS.

-

-

Live Cell Imaging:

-

Replace the PBS with pre-warmed complete cell culture medium.

-

Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

-

Visualizations

References

- 1. Pretargeting of internalizing trastuzumab and cetuximab with a 18F-tetrazine tracer in xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. vectorlabs.com [vectorlabs.com]

Application Notes and Protocols for Pull-Down Assays with Biotin-PEG4-Methyltetrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed guide for the utilization of Biotin-PEG4-Methyltetrazine in pull-down assays to study protein-protein interactions. This powerful technique leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, to achieve highly specific and efficient labeling and capture of protein complexes.[1][2] The combination of the high-affinity biotin-streptavidin interaction with the rapid and selective reaction between methyltetrazine and a trans-cyclooctene (B1233481) (TCO) group enables robust and sensitive detection of protein interactions in complex biological samples.[1][2]

The workflow involves two key stages. First, a protein of interest (the "bait") is functionalized with a TCO group. This can be achieved through various methods, such as reacting primary amines on the protein with a TCO-NHS ester or by incorporating unnatural amino acids containing a TCO moiety.[1][2] Subsequently, the TCO-modified protein is introduced into a cell lysate or protein mixture containing potential interacting partners (the "prey"). The bait protein is then specifically labeled by the addition of this compound. The methyltetrazine group on this reagent rapidly and covalently reacts with the TCO group on the bait protein.[1] Finally, the entire protein complex is captured and purified using streptavidin-coated beads, allowing for the identification and analysis of the interacting prey proteins by techniques such as mass spectrometry.[1][3]

The hydrophilic PEG4 spacer incorporated into the this compound reagent enhances its solubility in aqueous buffers and minimizes steric hindrance, which can improve labeling efficiency and reduce non-specific binding.[1] This methodology is particularly advantageous for studying weak or transient protein interactions and for identifying novel binding partners in a cellular context.

Data Presentation

Table 1: Quantitative Parameters for TCO-Functionalization of Proteins

| Parameter | Recommended Value | Notes |

| Protein Concentration | 1-5 mg/mL | Ensure the protein is in an amine-free buffer (e.g., PBS) if using TCO-NHS ester.[2] |

| TCO-NHS Ester Stock Solution | 10 mM in anhydrous DMSO or DMF | Prepare fresh immediately before use.[2] |

| Molar Excess of TCO-NHS Ester | 20-fold over the protein | Optimization may be required for each specific protein.[2] |

| Reaction Incubation Time | 1 hour | At room temperature with gentle mixing.[2] |

| Quenching Buffer | 1 M Tris-HCl, pH 8.0 | Add to a final concentration of 50-100 mM to stop the reaction.[2] |

Table 2: Quantitative Parameters for this compound Labeling Reaction

| Parameter | Recommended Value | Notes |

| This compound Stock Solution | 10 mM in anhydrous DMSO or DMF | Store at -20°C or -80°C, protected from light and moisture. |

| Molar Excess of this compound | 1.05 to 1.5-fold over the TCO-protein | A slight molar excess is generally recommended.[4] |

| Reaction Incubation Time | 30 minutes to 2 hours | At room temperature or 37°C.[2] |

| Reaction Monitoring (Optional) | Decrease in absorbance at 510-550 nm | The disappearance of the characteristic pink color of the tetrazine indicates reaction progress. |

Table 3: Quantitative Parameters for Streptavidin Pull-Down Assay

| Parameter | Recommended Value | Notes |

| Streptavidin Bead Type | Magnetic or Agarose | Magnetic beads facilitate easier washing steps. |

| Streptavidin Bead Binding Capacity | ~30 µg of biotinylated protein per mg of beads | This can vary by manufacturer; consult the product datasheet.[5] |

| Cell Lysate Protein Concentration | 1-5 mg/mL | The optimal concentration should be determined empirically. |

| Incubation with Streptavidin Beads | 1-2 hours | At 4°C with gentle rotation.[1] |

| Wash Buffer Composition | PBS or TBS with 0.05% to 0.1% Tween-20 or Triton X-100 | Increasing salt concentration (e.g., up to 500 mM NaCl) can reduce non-specific binding. |

| Number of Washes | 3-5 times | To minimize background and remove non-specific binders. |

| Elution Buffer | High-salt solution or SDS-PAGE sample buffer | The choice of elution buffer depends on the downstream analysis. |

Experimental Protocols

Protocol 1: TCO-Functionalization of Bait Protein using TCO-NHS Ester

This protocol describes the modification of a purified "bait" protein with a TCO group by targeting primary amines (e.g., lysine (B10760008) residues).

Materials:

-

Purified bait protein (1-5 mg/mL) in amine-free buffer (e.g., PBS, pH 7.4)

-

TCO-PEGn-NHS ester (e.g., TCO-PEG4-NHS ester)

-

Anhydrous DMSO or DMF

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-